molecular formula C21H19FN4O3 B5578131 N-[1-(3-fluorophenyl)-4-(2-oxo-1,3-oxazolidin-3-yl)-1H-indazol-3-yl]cyclobutanecarboxamide

N-[1-(3-fluorophenyl)-4-(2-oxo-1,3-oxazolidin-3-yl)-1H-indazol-3-yl]cyclobutanecarboxamide

Cat. No. B5578131
M. Wt: 394.4 g/mol
InChI Key: KZBBDHFVXJHMNM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related indazole derivatives often involves multistep synthetic routes that may include condensation, nucleophilic substitution reactions, and cyclization processes. For compounds with similar complexity, synthesis routes typically start from readily available starting materials, proceeding through intermediates to the final product. Detailed synthetic methodologies can involve the creation of specific bonds under controlled conditions to ensure the desired product's purity and yield (McLaughlin et al., 2016; Zhou et al., 2021).

Molecular Structure Analysis

The molecular structure of compounds like N-[1-(3-Fluorophenyl)-4-(2-oxo-1,3-oxazolidin-3-yl)-1H-indazol-3-yl]cyclobutanecarboxamide is typically elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods provide detailed information about the compound's atomic arrangement, functional groups, and stereochemistry (Lu et al., 2020; Uchiyama et al., 2015).

Chemical Reactions and Properties

The chemical behavior of indazole derivatives is influenced by their functional groups. They may undergo reactions typical for carboxamides, cyclobutanes, and fluorophenyls, such as nucleophilic substitution, addition reactions, and electrophilic aromatic substitution. The presence of the oxazolidine ring introduces additional reactivity, potentially including ring-opening reactions under certain conditions (Reyes et al., 2008).

Physical Properties Analysis

The physical properties of such a compound, including melting point, solubility in various solvents, and crystalline form, can be determined through experimental measurements. These properties are crucial for understanding the compound's behavior in different environments and for its formulation in potential applications (Schroeder et al., 2009).

Chemical Properties Analysis

Chemical properties like reactivity with other substances, stability under different conditions, and the presence of functional groups can be assessed using spectroscopic methods such as infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopy. These analyses provide insights into the compound's potential chemical interactions and stability profile (Girreser et al., 2016).

Scientific Research Applications

Synthesis and Analytical Characterization

Research chemicals like N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide and its isomers demonstrate the importance of synthetic methodologies and analytical characterization in identifying and differentiating closely related compounds. Such studies highlight the synthesis routes, structural elucidation, and analytical techniques (e.g., chromatography, mass spectrometry, and crystal structure analysis) used for research chemicals (McLaughlin et al., 2016).

Antibacterial and Antimicrobial Activities

Oxazolidinone derivatives, such as U-100592 and U-100766, have been studied for their novel antibacterial activities against a wide range of clinically important human pathogens. These studies involve determining the minimum inhibitory concentrations (MICs) against various bacterial strains and investigating the mechanisms of action, resistance profiles, and potential therapeutic applications (Zurenko et al., 1996).

Antitumor Activity

Compounds like 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide have been synthesized and evaluated for their antitumor activities. Such research focuses on the synthesis of novel compounds and their biological evaluation against cancer cell lines, aiming to identify potential anticancer agents (Hao et al., 2017).

Synthetic Cannabinoid Metabolism

Studies on the metabolism of synthetic cannabinoids, including their in vitro human liver microsome metabolism and urinary metabolite identification, are crucial for understanding the pharmacokinetics, toxicology, and detection methods for these substances. Such research aids in the development of analytical methods for forensic and clinical toxicology (Castaneto et al., 2015).

properties

IUPAC Name

N-[1-(3-fluorophenyl)-4-(2-oxo-1,3-oxazolidin-3-yl)indazol-3-yl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O3/c22-14-6-2-7-15(12-14)26-17-9-3-8-16(25-10-11-29-21(25)28)18(17)19(24-26)23-20(27)13-4-1-5-13/h2-3,6-9,12-13H,1,4-5,10-11H2,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZBBDHFVXJHMNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=NN(C3=C2C(=CC=C3)N4CCOC4=O)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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